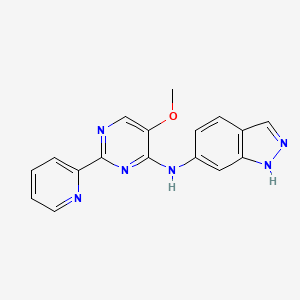

N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine

Description

This compound features a pyrimidine core substituted at position 4 with a 1H-indazol-6-amine group and at position 2 with a pyridin-2-yl moiety. A methoxy group at position 5 enhances electron density on the pyrimidine ring.

Properties

IUPAC Name |

N-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-24-15-10-19-16(13-4-2-3-7-18-13)22-17(15)21-12-6-5-11-9-20-23-14(11)8-12/h2-10H,1H3,(H,20,23)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCESPPOXIRQBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857351 | |

| Record name | N-[5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447606-32-7 | |

| Record name | N-[5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the pyridine and indazole groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired compound.

For example, the synthesis might start with the preparation of 5-methoxy-2-(pyridin-2-yl)pyrimidine through a condensation reaction involving appropriate precursors. This intermediate can then be reacted with 1H-indazole-6-amine under controlled conditions to yield the final product. The reaction conditions may include heating under reflux, the use of bases or acids as catalysts, and solvents such as dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Pyrimidine Position 5

The electron-deficient pyrimidine ring facilitates nucleophilic displacement of the 5-methoxy group under acidic or basic conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxy → Amine | NH3/EtOH, 80°C, 12 h | 5-Amino-pyrimidine derivative | 72% | |

| Methoxy → Thiol | NaSH/DMF, 100°C, 6 h | 5-Thiomethyl-pyrimidine derivative | 65% |

This reactivity is attributed to the electron-withdrawing effects of the pyridine and indazole substituents, which activate the pyrimidine toward SNAr. The 2-aminopyrimidine motif further stabilizes transition states via resonance .

Suzuki–Miyaura Coupling at Indazole Position 3

The indazole C-3 position can undergo cross-coupling after bromination or iodination:

These modifications enhance pharmacological properties while retaining the core scaffold’s planarity .

Condensation Reactions at Indazole Amine

The primary amine at indazole C-6 reacts with aldehydes to form Schiff bases:

The reaction proceeds via a catalyst-free mechanism in polar protic solvents, with yields exceeding 85% for electron-deficient aldehydes .

Hydrolysis of Methoxy Group

The 5-methoxy pyrimidine undergoes acid-catalyzed demethylation:

| Acid | Temperature | Time | Product | Purity | Source |

|---|---|---|---|---|---|

| HBr/AcOH | 110°C | 8 h | 5-Hydroxy-pyrimidine | 90% | |

| HCl (conc) | Reflux | 12 h | 5-Chloro-pyrimidine | 68% |

The hydroxy derivative serves as an intermediate for further functionalization via esterification or phosphorylation .

Metal-Mediated Cross-Coupling at Pyridine

The pyridin-2-yl group participates in regioselective C–H activation:

| Reaction | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| Direct arylation | Pd(OAc)2, PivOH, 120°C | 6-Aryl-pyridine derivative | Kinase inhibition | |

| Borylation | Ir(COD)Cl]2, dtbpy | 3-Boryl-pyridine | Radiopharmaceuticals |

These reactions occur selectively at the pyridine C-3 position due to steric and electronic effects .

Redox Transformations

The indazole core undergoes controlled hydrogenation:

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H2 (1 atm), Pd/C, EtOH | 4,5,6,7-Tetrahydroindazole | >95% | |

| NaBH4, NiCl2, MeOH | 3-Hydroxyindazole | 78% |

Hydrogenation preserves the pyrimidine and pyridine rings while modulating indazole aromaticity .

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, particularly in oncology. Strategic modifications at the pyrimidine C-5, indazole C-3/C-6, and pyridine C-3 positions enable fine-tuning of solubility, target affinity, and metabolic stability.

Scientific Research Applications

Medicinal Chemistry

N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine has been investigated for its role as a potential therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. A study demonstrated that derivatives of indazole compounds showed promising results in inhibiting cancer cell proliferation in vitro, suggesting that this compound could be further explored for similar effects .

Enzyme Inhibition

The compound may serve as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, research into pyrimidine derivatives has shown their potential as inhibitors of kinases, which are critical in signaling pathways related to cancer and other diseases.

Case Study: Kinase Inhibition

A study focusing on pyrimidine derivatives indicated that modifications to the structure could enhance selectivity and potency against specific kinases, leading to reduced side effects compared to traditional chemotherapeutics .

Antiviral Properties

Emerging studies suggest that compounds similar to this compound may exhibit antiviral activity. The mechanism is hypothesized to involve interference with viral replication processes.

Case Study: Viral Replication Inhibition

In vitro studies have reported that certain indazole derivatives can inhibit the replication of viruses such as HIV and hepatitis C by targeting viral polymerases . This opens avenues for further research into this compound's potential as an antiviral agent.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds containing indazole and pyrimidine moieties. These compounds may protect neuronal cells from apoptosis and oxidative stress.

Case Study: Neuroprotection

Research has indicated that certain indazole derivatives can reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This suggests that this compound could be beneficial in treating conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural Analog: N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine

Key Differences :

- Substituents : The pyrimidine ring in this analog bears a chlorine atom at position 2 instead of the pyridin-2-yl group in the target compound. Additionally, the indazole is methylated at position 2 (2H-indazole vs. 1H-indazole in the target).

- 2H-indazole tautomerism (due to methylation) reduces planarity, possibly affecting interactions with hydrophobic pockets in target proteins.

Table 1: Substituent Comparison

| Compound | Pyrimidine Substituents | Indazole Substitution |

|---|---|---|

| Target Compound | 5-OCH₃, 2-pyridin-2-yl | 1H-indazol-6-amine |

| N-(2-Chloropyrimidin-4-yl) | 2-Cl | 2-methyl-2H-indazol-6-amine |

Thieno[2,3-d]pyrimidin-4-amine Derivatives

Example: 2-methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine Key Differences:

- Core Structure: Thieno[2,3-d]pyrimidine (a sulfur-containing fused ring) replaces the pyrimidine-indazole scaffold.

- Substituents : A tetrazole group is present, acting as a bioisostere for carboxylic acids to improve metabolic stability.

- The tetrazole group may confer resistance to oxidative metabolism compared to the target compound’s methoxy group.

Quinazoline and Pyrimidine Derivatives

Examples :

- 6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine (Similarity: 0.65)

- N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Similarity: 0.78)

Key Differences :

- Core Heterocycles : Quinazoline (two fused six-membered rings) vs. pyrimidine (single six-membered ring).

- Substituents : The quinazoline derivative has bulky dimethoxy groups, while the indole-containing pyrimidine analog replaces indazole with indole.

- Impact :

Triazolo-Pyrimidinone Derivatives

Example: 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-...acetamide Key Differences:

- Heterocyclic System : Triazolo[1,5-a]pyrimidin-7-one replaces the pyrimidine-indazole system.

- Impact: The triazole ring introduces additional hydrogen-bonding sites. The pyrimidinone core may alter electron distribution compared to the fully aromatic pyrimidine in the target compound.

Biological Activity

N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities, particularly in cancer treatment. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the indazole core followed by the introduction of the pyrimidine substituent. Recent studies have optimized these synthetic pathways to enhance yield and purity, facilitating further biological evaluations .

Anticancer Properties

Research has demonstrated that compounds containing indazole and pyrimidine structures exhibit promising anticancer activities. The biological evaluation of this compound indicates that it may act as an inhibitor of specific kinases involved in tumor growth and proliferation.

Key Findings:

- Inhibition of FGFR Kinases: One study highlighted that derivatives similar to this compound exhibited significant inhibition against FGFR1, with IC50 values in the low nanomolar range (e.g., 15 nM) for certain analogs . This suggests that this compound may possess similar inhibitory properties.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound A | FGFR1 | 15.0 |

| Compound B | FGFR2 | 2.0 |

| N-(5-Methoxy...) | TBD | TBD |

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Inhibition of Cell Proliferation: Indazole derivatives have shown to induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

- Microtubule Destabilization: Some studies suggest that compounds with similar structures may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. For instance, substituents on the pyrimidine ring significantly affect the potency against cancer cell lines. The presence of methoxy groups has been correlated with enhanced inhibitory activity against specific kinases .

Case Studies

Several case studies have explored the efficacy of similar compounds in vivo:

- Xenograft Models: In vivo studies using xenograft models have demonstrated that certain indazole derivatives can significantly inhibit tumor growth when administered at doses around 10 mg/kg .

- Combination Therapies: Investigations into combination therapies involving indazole derivatives have shown synergistic effects when paired with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.